molecular formula C15H14ClN3O2S B2904524 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide CAS No. 332402-61-6

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide

Cat. No.: B2904524
CAS No.: 332402-61-6
M. Wt: 335.81
InChI Key: JDXVNVCLOKUEAC-UHFFFAOYSA-N
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Description

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a bicyclic heterocyclic aromatic compound in which a benzene ring is fused to the 4 and 5 positions of an imidazole ring. Benzimidazole derivatives are known for their wide range of bioactivities, including antimicrobial, antiviral, anticancer, and antihypertensive activities .

Scientific Research Applications

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide has several scientific research applications:

Safety and Hazards

Like with any compound, the safety and hazards of benzimidazole and its derivatives depend on the specific compound. Some benzimidazole derivatives might be harmful if swallowed, inhaled, or in contact with skin . They might also cause eye irritation .

Future Directions

The benzimidazole group is a versatile scaffold in medicinal chemistry, and researchers are continually synthesizing new benzimidazole derivatives to find compounds with improved potency and selectivity for various biological targets . Future research will likely continue in this direction, with a focus on understanding the relationships between the structures of benzimidazole derivatives and their biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide typically involves the reaction of 2-aminobenzimidazole with 4-chlorobenzenesulfonyl chloride. This reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction proceeds through the nucleophilic substitution of the sulfonyl chloride group by the amine group of the benzimidazole derivative.

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide is unique due to the presence of both the benzimidazole and sulfonamide moieties, which contribute to its diverse bioactivities. The combination of these functional groups enhances its potential as a therapeutic agent and a versatile building block in chemical synthesis .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2S/c16-11-5-7-12(8-6-11)22(20,21)17-10-9-15-18-13-3-1-2-4-14(13)19-15/h1-8,17H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXVNVCLOKUEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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